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molecular formula C8H8Cl2O2 B1315513 (4,5-Dichloro-1,2-phenylene)dimethanol CAS No. 24006-92-6

(4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No. B1315513
M. Wt: 207.05 g/mol
InChI Key: WSCRUXVCUXHCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387685

Procedure details

A 1.24 g portion of 4,5-dichlorophthalic acid is dissolved in 40 mL anhydrous tetahydrofuran and the solution is cooled to 0° C. To this solution is slowly added 4 mL of borane-methyl sulfide. The reaction flask is first warmed to room temperature, then heated to reflux for 12 hours. The product mixture is cooled to 0° C., then slowly quenched with 50 mL methyl alcohol. Following removal of the solvent, the residue is partitioned between 40 mL water, and 100 mL 1:1 ethyl acetate tetrahydrofuran. The organic layer is washed with 30 mL brine, then dried over magnesium sulfate. Purification by silica gel chromatography (2:1 ethyl acetate/hexane) affords 1.01 g of the desired product as a white solid, m.p. 128°-136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:12](O)=[O:13])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6](O)=[O:7].B.CSC>>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[C:5]([CH2:6][OH:7])=[CH:9][C:10]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1Cl)C(=O)O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
B.CSC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask is first warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The product mixture is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
slowly quenched with 50 mL methyl alcohol
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between 40 mL water, and 100 mL 1:1 ethyl acetate tetrahydrofuran
WASH
Type
WASH
Details
The organic layer is washed with 30 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (2:1 ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1Cl)CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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